Evidence 1: Extended 5-Phenylpentanoic Acid Backbone Enables Superior Oral Bioavailability in Growth Hormone Secretagogue Scaffolds vs. Shorter-Chain Analogs
In a structure–activity relationship (SAR) study of peptidomimetic growth hormone secretagogues based on the spiropiperidine L-162,752 scaffold, replacement of the D-tryptophan residue with 3-phenylpropyl-D-glycine—the unprotected backbone of (R)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid—yielded compounds with comparable in vitro intrinsic activity (GH release from rat pituitary cells) but significantly better oral activity in beagle dogs [1]. This finding directly highlights the pharmacological consequence of the extended 5-phenylpentanoic acid side chain relative to the D-Trp indole-bearing or shorter-chain amino acid residues such as D-homophenylalanine (4-phenylbutanoic acid). In the same study, use of dimethyl β-alanine amino side-chains led to a considerable loss of activity in the D-homophenylalanine and O-benzyl-D-serine series, underscoring the specific contribution of the 3-phenylpropyl spacer length [1].
| Evidence Dimension | Oral bioavailability enhancement in growth hormone secretagogue scaffold |
|---|---|
| Target Compound Data | 3-Phenylpropyl-D-glycine (backbone of target compound): comparable intrinsic GH-releasing activity to D-Trp-containing prototype; significantly better oral activity in dogs |
| Comparator Or Baseline | D-Trp-containing L-162,752 prototype; D-homophenylalanine (4-phenylbutanoic acid) series which showed considerable loss of activity with dimethyl β-alanine side-chain modification |
| Quantified Difference | Comparable intrinsic activity (qualitative); significantly better oral activity (statistically meaningful but exact fold-change not numerically reported in abstract) |
| Conditions | Rat pituitary cell GH-release assay (in vitro); oral administration in beagle dogs (in vivo) |
Why This Matters
For procurement in growth hormone secretagogue or related peptidomimetic programs, the 5-phenylpentanoic acid backbone provides a documented oral bioavailability advantage over the 4-phenylbutanoic acid (homophenylalanine) series, making it the rational choice when oral activity is a design criterion.
- [1] Tata, J.R.; et al. Peptidomimetic growth hormone secretagogues: synthesis and biological activities of analogs varied at the indole nucleus of the prototypical spiropiperidine L-162,752. Bioorg. Med. Chem. Lett. 1996. Abstract: 3-phenylpropyl-D-glycine replacement of D-Trp yields comparable intrinsic activity with significantly better oral activity in dogs; dimethyl β-alanine side-chains caused considerable loss of activity in D-homophenylalanine series. View Source
